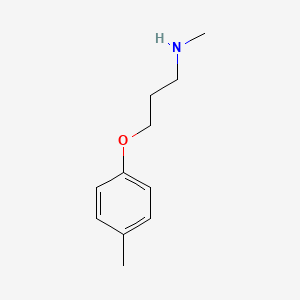

N-メチル-3-(p-トリルオキシ)プロパン-1-アミン

説明

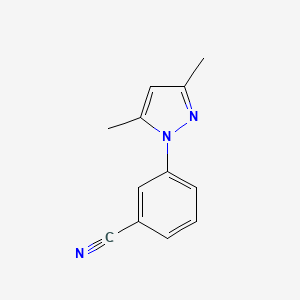

“N-Methyl-3-(p-tolyloxy)propan-1-amine” is a compound with the molecular formula C17H21NO . It is also known by other names such as “N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine” and "N-Methyl-gamma-(4-methylphenoxy)benzenepropanamine" .

Molecular Structure Analysis

The molecular weight of “N-Methyl-3-(p-tolyloxy)propan-1-amine” is 255.35 g/mol . The InChI string representation of its structure isInChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.35 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 21.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用

計算分光法

この化合物は、計算分光法において、3つのアルコキシシラン誘導体の非弾性中性子散乱スペクトルの完全な割り当てを提供するために使用されてきました . 密度汎関数理論(DFT)計算から得られたシミュレートされたスペクトルは、実験スペクトルと驚くほど一致しています .

非共有相互作用の研究

この化合物は、古典的なNH···N、N–H···O、およびC–H···NとC–H···Oの水素結合接触を含む、非共有相互作用の研究に使用されてきました . これは、システムの包括的な理解を得るのに役立ちます .

分子材料の構造とダイナミクス

DFT計算と中性子分光法と組み合わせて、この化合物は、分子材料の構造とダイナミクスを評価するために使用されてきました .

製薬用途

この化合物は、医薬品開発に使用されてきました . これは、ノルエピネフリン再取り込み阻害剤として分類されており、子供、青年、成人で使用が承認されています .

ADHD治療

ノルエピネフリン再取り込み阻害剤として、この化合物は、子供、青年、成人の注意欠陥多動性障害(ADHD)の治療に使用されます .

うつ病治療

作用機序

Target of Action

N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as N-METHYL-3-(4-METHYLPHENOXY)-1-PROPANAMINE, is a compound that primarily targets the pre-synaptic noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and behavior.

Mode of Action

The compound acts as a highly selective and potent inhibitor of the pre-synaptic noradrenaline transporter . By inhibiting this transporter, it prevents the reuptake of norepinephrine into pre-synaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. This leads to prolonged neurotransmitter action and enhanced signal transmission .

Biochemical Pathways

The inhibition of the noradrenaline transporter affects the norepinephrine pathway . This pathway is involved in various physiological processes, including the regulation of mood, arousal, and attention. By increasing the availability of norepinephrine, the compound can enhance the activity of this pathway and its downstream effects .

Pharmacokinetics

The compound is rapidly and almost completely absorbed after oral administration, reaching peak plasma concentration approximately 1 to 2 hours after dosing . It is extensively bound to plasma proteins, primarily albumin . The compound undergoes biotransformation primarily through the cytochrome P450 2D6 (CYP2D6) enzymatic pathway .

Result of Action

The increased concentration of norepinephrine in the synaptic cleft enhances signal transmission, which can lead to improved attention and behavior. The specific molecular and cellular effects of the compound’s action may vary depending on the individual’s genetic makeup and other factors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption and metabolism can be affected by the individual’s diet and gut microbiota. Additionally, genetic variations in the CYP2D6 enzyme can influence the compound’s metabolism and, consequently, its efficacy .

特性

IUPAC Name |

N-methyl-3-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMQFLZQKLNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629786 | |

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-08-9 | |

| Record name | N-Methyl-3-(4-methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)